(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
Description
The compound (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a 1,3,4-thiadiazole derivative characterized by two key substituents:
- A 4-fluorobenzylsulfonyl group at position 5 of the thiadiazole ring.
- A (2E)-3-phenylprop-2-enamide moiety at position 2.
This structure combines electron-withdrawing (fluorine) and aromatic (phenyl) groups, which may enhance its physicochemical stability and biological activity.
Properties
Molecular Formula |
C18H14FN3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H14FN3O3S2/c19-15-9-6-14(7-10-15)12-27(24,25)18-22-21-17(26-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21,23)/b11-8+ |
InChI Key |
XGAXTISGONSCDH-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.
Formation of the Phenylprop-2-enamide Moiety: This step involves the reaction of the thiadiazole intermediate with cinnamoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with a thiadiazole scaffold possess comparable efficacy to standard antibiotics against various pathogens, including Plasmodium falciparum and Leishmania major . The specific compound has been assessed for its inhibitory effects on carbonic anhydrase enzymes, which are crucial in numerous physiological processes .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of thiadiazole derivatives. One study demonstrated that specific compounds showed significant potency against liver cancer cells, suggesting their potential as lead candidates for further development in cancer therapeutics . The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival.
Synergistic Effects with Antibiotics
A notable application of thiadiazole derivatives is their ability to enhance the efficacy of existing antibiotics. For example, the interaction between certain thiadiazole derivatives and Amphotericin B resulted in reduced minimum inhibitory concentrations (MIC), indicating a synergistic effect that could lower drug toxicity while maintaining effectiveness .
Antileishmanial Activity
A quantitative structure-activity relationship (QSAR) study on various thiadiazole derivatives indicated that specific substitutions at the thiadiazole ring significantly enhanced antileishmanial activity with low toxicity profiles . This study serves as a basis for designing new therapeutic agents targeting leishmaniasis.
Inhibition of Carbonic Anhydrase
Another case study focused on the inhibition of carbonic anhydrase by thiadiazole derivatives. The results revealed that certain compounds exhibited high enzyme inhibition rates, which could be beneficial in treating conditions related to carbon dioxide transport and regulation in the body .
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Biological Activity
The compound (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide, a derivative of the 1,3,4-thiadiazole scaffold, has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry due to their broad spectrum of pharmacological properties including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Structural Characteristics
The structural framework of this compound integrates a thiadiazole ring with a sulfonyl group and a phenylpropene moiety. This unique combination enhances its interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit moderate to strong activity against various bacterial strains. For instance, compounds derived from this scaffold have been tested against Gram-positive and Gram-negative bacteria with promising results .
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Salmonella typhimurium | Moderate |
Anticonvulsant Activity
Research indicates that derivatives of thiadiazole possess anticonvulsant properties. For example, this compound has been evaluated in animal models for its efficacy in controlling seizures. In studies utilizing the maximal electroshock seizure (MES) model, the compound exhibited significant protective effects against induced seizures .
| Model | ED50 (mg/kg) |
|---|---|
| MES (mice) | 44.46 |
| 6-Hz psychomotor seizure | 71.55 |
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively studied. The presence of the thiadiazole ring is believed to enhance the interaction with cancer cell receptors, promoting apoptosis and inhibiting tumor growth. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. The sulfonamide group in the compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their biological activities through in vitro and in vivo models. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced their biological efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiadiazole ring can enhance or diminish biological activity. For example, fluorinated compounds tend to show improved antibacterial properties compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their substituent variations include:
Key Observations:
- Sulfonyl vs. Thioether Groups: Sulfonyl derivatives (e.g., target compound) generally exhibit higher polarity and thermal stability (e.g., m.p. >200°C in ) compared to thioether analogs (m.p. ~130–170°C in ).
- Fluorine vs.
- Hybrid Scaffolds: Triazole-thiadiazole hybrids () demonstrate enhanced biological activity, suggesting that structural diversification beyond thiadiazole could optimize pharmacological profiles.
Pharmacological Activity
While direct biological data for the target compound is unavailable, analogs with sulfonyl and aromatic groups exhibit notable activities:
- Antioxidant Activity: Compounds like 9g and 9h () showed significant ABTS•+ radical scavenging activity (comparable to trolox), attributed to electron-donating substituents (e.g., hydroxy, methoxy).
- Enzyme Interaction: The sodium acetate derivative in displayed superior enzyme-binding energy, suggesting that sulfonate or carboxylate groups enhance target engagement.
Physicochemical Properties
Trends:
- Electron-withdrawing groups (e.g., -NO₂ in ) increase melting points.
- Sulfonyl derivatives generally have higher thermal stability than thioethers.
Q & A
Basic: What synthetic strategies are optimal for preparing (2E)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide?
Answer:
The synthesis of this compound involves sequential sulfonylation and acylation steps. A typical approach includes:
- Step 1: Sulfonylation of a 1,3,4-thiadiazole core with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2: Acylation of the resulting intermediate with (2E)-3-phenylprop-2-enoyl chloride in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) with catalytic N-ethylmorpholine .
- Purification: Flash chromatography or recrystallization from DMSO/water mixtures (2:1) is recommended to isolate the final product .
Key Considerations: Optimize reaction time (5–8 hours) and temperature (room temperature for acylation, 90°C for sulfonylation) to avoid side products like over-sulfonylated derivatives .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Answer:
- NMR Analysis: Use H and C NMR to verify the (2E)-configuration of the propenamide group (characteristic coupling constant for trans double bonds) and the sulfonyl group’s integration (e.g., singlet for fluorobenzyl protons) .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., calculated for : 428.06) .
- X-ray Crystallography: Employ SHELX software (SHELXL for refinement) to resolve crystal packing and bond lengths, particularly for the thiadiazole and fluorobenzyl moieties .
Basic: What in vitro assays are suitable for preliminary evaluation of bioactivity?
Answer:
- Enzyme Inhibition: Screen against kinases (e.g., SphK1) using fluorescence-based assays, as structurally related sulfonamide-thiadiazoles show kinase-modulating activity .
- Antimicrobial Testing: Use microdilution assays (MIC determination) against Gram-positive bacteria, given the known antibacterial activity of sulfonyl-thiadiazole derivatives .
- Molecular Docking: Perform docking studies with AutoDock Vina to predict binding affinity to targets like COX-2 or EGFR, leveraging the fluorobenzyl group’s hydrophobic interactions .
Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
Answer:
- Dynamic Effects: Investigate tautomerism in the thiadiazole ring using variable-temperature NMR (e.g., 25–80°C) to observe proton exchange .
- Impurity Profiling: Compare HPLC retention times with synthetic intermediates (e.g., unreacted sulfonyl chloride or acylated byproducts) .
- Computational Validation: Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data, accounting for solvent effects (DMSO-d6 vs. CDCl3) .
Advanced: What computational strategies are effective for designing derivatives with enhanced target selectivity?
Answer:
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors to correlate structural features (e.g., fluorobenzyl substituents) with bioactivity .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for derivatives with modified sulfonyl or phenyl groups to prioritize synthesis .
- ADMET Prediction: Use SwissADME to optimize solubility (<-3 LogS) while maintaining permeability (TPSA < 140 Ų) .
Advanced: How can solubility challenges be addressed without compromising bioactivity?
Answer:
- Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) at the propenamide’s α-position, which hydrolyze in vivo to the active form .
- Co-crystallization: Use co-formers like succinic acid to enhance aqueous solubility, as demonstrated for sulfonamide-thiadiazole analogs .
- Micellar Encapsulation: Employ poloxamers or PEG-lipid conjugates for nanoparticle formulations, maintaining IC50 values in cellular assays .
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?
Answer:
- Disorder in Fluorobenzyl Groups: Use SHELXD for twin refinement if the fluorobenzyl moiety exhibits rotational disorder .
- Weak Diffraction: Collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities to resolve light atoms (e.g., sulfur in thiadiazole) .
- Thermal Motion: Apply anisotropic displacement parameters (ADPs) during refinement to model flexibility in the propenamide chain .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
- Core Modifications: Replace the thiadiazole with triazolo-thiadiazine to assess impact on kinase inhibition .
- Substituent Effects: Compare 4-fluorobenzyl with 4-chloro or 4-nitro analogs to evaluate electronic effects on sulfonyl group reactivity .
- Stereochemical Control: Synthesize (2Z)-isomers to determine if cis-configuration improves target binding (e.g., via π-π stacking with phenylalanine residues) .
Advanced: What green chemistry approaches are viable for large-scale synthesis?
Answer:
- Solvent Selection: Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis: Use immobilized lipases for acylation steps to reduce waste and improve enantioselectivity .
- Microwave Assistance: Accelerate sulfonylation (30 minutes vs. 5 hours) under controlled microwave conditions (100°C, 300 W) .
Advanced: How can stability under physiological conditions be evaluated and improved?
Answer:
- Forced Degradation Studies: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours, monitoring degradation via LC-MS .
- Protective Formulations: Encapsulate in enteric-coated capsules to prevent acidic hydrolysis of the sulfonyl group .
- Stabilizing Excipients: Add antioxidants (e.g., ascorbic acid) to formulations to mitigate oxidative degradation of the propenamide double bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
